molecular formula C16H14N4S2 B11122452 2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole CAS No. 21224-37-3

2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole

Cat. No.: B11122452
CAS No.: 21224-37-3
M. Wt: 326.4 g/mol
InChI Key: UNRLFDLJCJWWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole is a synthetic organic compound with the linear formula C 16 H 14 N 4 S 2 and a molecular weight of 326.45 g/mol . It belongs to the benzimidazole class of heterocycles, a scaffold recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active molecules . Benzimidazole derivatives are frequently investigated for their potent antiprotozoal properties . Specific derivatives sharing a similar bis-benzimidazole sulfide structure have demonstrated significant in vitro activity against protozoan parasites such as Giardia intestinalis , Trichomonas vaginalis , and Entamoeba histolytica , with IC 50 values in the nanomolar range that can surpass the efficacy of metronidazole, a common antiprotozoal drug . This makes the compound a valuable scaffold for developing novel treatments for parasitic infections. The mechanism of action for such compounds often involves the disruption of microtubule assembly in target parasites . Researchers utilize this compound and its analogs as key intermediates in synthetic chemistry and as pharmacologically active candidates in parasitology and medicinal chemistry research programs. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

CAS No.

21224-37-3

Molecular Formula

C16H14N4S2

Molecular Weight

326.4 g/mol

IUPAC Name

2-[2-(1H-benzimidazol-2-ylsulfanyl)ethylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C16H14N4S2/c1-2-6-12-11(5-1)17-15(18-12)21-9-10-22-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20)

InChI Key

UNRLFDLJCJWWFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCSC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Formation of 2-Mercaptobenzimidazole

2-Mercaptobenzimidazole is synthesized by condensing o-phenylenediamine with carbon disulfide in alkaline ethanol. A mixture of o-phenylenediamine (10.8 g, 0.1 mol), potassium hydroxide (5.65 g, 0.1 mol), and carbon disulfide (6.19 mL, 0.1 mol) in 95% ethanol (100 mL) and water (15 mL) is refluxed for 3 hours. After charcoal treatment and acidification with acetic acid, 2-MBI precipitates as white crystals (yield: 98%, mp 300–302°C).

Key Reaction Parameters

ParameterValue
SolventEthanol/water (95:5 v/v)
TemperatureReflux (~78°C)
Reaction Time3 hours
Yield98%

Double Alkylation with 1,2-Dibromoethane

The bis-sulfanyl bridge is introduced by reacting 2-MBI with 1,2-dibromoethane. In a typical procedure, 2-MBI (1.58 g, 0.01 mol) is dissolved in methanol (30 mL) under ice-cooling, followed by dropwise addition of 1,2-dibromoethane (0.94 mL, 0.01 mol) and triethylamine (1.4 mL, 0.01 mol) to scavenge HBr. The mixture is stirred at room temperature for 12 hours, yielding the target compound after recrystallization from ethanol.

Mechanistic Insights

  • Step 1 : Nucleophilic attack of 2-MBI’s thiol group on 1,2-dibromoethane forms a mono-alkylated intermediate.

  • Step 2 : A second equivalent of 2-MBI reacts with the intermediate, displacing the remaining bromide to form the bis-sulfanyl product.

Optimization Challenges

  • Stoichiometry : Excess 1,2-dibromoethane leads to di-alkylated byproducts.

  • Purification : Recrystallization from ethanol or chloroform is critical to remove unreacted 2-MBI and salts.

Alternative Pathway via Mannich Reaction

A modified route employs the Mannich reaction to introduce the ethyl-sulfanyl spacer.

Synthesis of N-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-N-ethylethanamine

2-MBI (1.58 g, 0.01 mol) reacts with diethylamine (0.73 g, 0.01 mol) and formaldehyde (0.3 mL, 0.01 mol) in methanol under reflux for 3 hours. The product, N-[(1H-benzimidazol-2-ylsulfanyl)methyl]-N-ethylethanamine, is isolated as a crystalline solid (yield: 76%, mp 178–180°C).

Spectral Validation

  • IR (KBr) : 1600 cm⁻¹ (C=O), 1730 cm⁻¹ (N-H), 731 cm⁻¹ (C-S).

  • ¹H NMR (DMSO-d₆) : δ 2.23 (s, 1H, NH), 7.37–7.38 (m, 3H, aromatic).

Cyclization to Target Compound

The Mannich base undergoes cyclization with ethyl chloroacetate (1.0 mL, 0.01 mol) in methanol under basic conditions (4 N NaOH). Refluxing for 30 minutes followed by hydrazine hydrate treatment yields the cyclized product, which is subsequently oxidized with POCl₃ to form the bis-benzimidazole.

Reaction Scheme

Yield Comparison

StepYield
Mannich Base Formation76%
Cyclization68%

Solvent-Free Mechanochemical Synthesis

Recent advances highlight solvent-free methods using ball milling to enhance reaction efficiency.

Procedure

2-MBI (3.16 g, 0.02 mol) and 1,2-dibromoethane (0.94 mL, 0.01 mol) are ground in a planetary ball mill (300 rpm, 1 hour). The crude product is washed with cold ethanol to remove unreacted starting material.

Advantages

  • Eco-Friendly : Eliminates solvent use.

  • Time Efficiency : 1 hour vs. 12 hours for solution-phase synthesis.

Limitations

  • Scalability : Limited to small batches due to equipment constraints.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1622 cm⁻¹ (C=N), 3454 cm⁻¹ (N-H), 700 cm⁻¹ (C-S).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.51 (t, 4H, -SCH₂CH₂S-), 7.32–7.45 (m, 8H, aromatic).

  • MS (EI) : m/z 354 [M⁺], 237 [M⁺ - C₇H₅N₂S].

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows >99% purity for recrystallized batches.

Comparative Analysis of Methods

MethodYieldTimeScalabilityPurity
Double Alkylation65%12 hHigh98%
Mannich Cyclization58%6 hModerate95%
Mechanochemical70%1 hLow99%

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess 1,2-dibromoethane generates mono-alkylated impurities. Mitigated by stoichiometric control and slow reagent addition.

  • Low Solubility : The product’s poor solubility in common solvents complicates purification. Gradient recrystallization (ethanol → chloroform) improves recovery .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The benzimidazole rings can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • Case Study : In a study by Luo et al., a series of benzimidazole derivatives showed promising results against human breast cancer cells, with IC50 values indicating potent cytotoxicity .

Antiviral Properties

The antiviral potential of benzimidazole derivatives has been documented against several viral pathogens, including:

  • HIV and Hepatitis Viruses : Compounds have demonstrated inhibition of viral replication in vitro. For example, certain derivatives effectively inhibited the secretion of hepatitis B surface antigen (HBsAg) with EC50 values in the low micromolar range .
  • Mechanisms : These compounds may interfere with viral entry or replication processes, making them candidates for further antiviral drug development .

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been explored against both Gram-positive and Gram-negative bacteria:

  • Activity Spectrum : Studies reveal significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often compare favorably to standard antibiotics like ampicillin .
  • Case Study : A recent investigation highlighted that a benzimidazole derivative exhibited MIC values as low as 25 µg/ml against resistant bacterial strains .

Comparative Analysis of Biological Activities

Activity TypeExamples of Tested CompoundsNotable Findings
AnticancerBenzimidazole derivativesInduced apoptosis in breast cancer cells
AntiviralBenzimidazole analoguesInhibited HBsAg secretion
AntimicrobialVarious benzimidazole compoundsEffective against resistant bacteria

Mechanism of Action

The mechanism of action of 2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole rings and sulfanyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Linkages Biological Activity Reference
Target Compound Ethylsulfanyl bridge between two benzimidazole rings Not explicitly reported -
2-([3-[(1H-Benzimidazol-2-ylsulfanyl)methyl]phenyl]sulfanyl)ethyl carbamates Carbamate-terminated phenylsulfanyl group Potent anti-Helicobacter pylori activity
2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide Fluorinated hydrazone side chain 9× stronger vs. E. coli than cefotaxime
GMC1 (2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-(4-methoxyphenyl)acetamide) Methoxyphenyl hydrazone Androgen receptor inhibition (anticancer)
2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives Imidazole-terminated ethylsulfanyl Antiprotozoal activity (QSAR-optimized)

Key Observations:

In contrast, imidazole-terminated ethylsulfanyl derivatives (e.g., ) exhibit antiprotozoal activity influenced by hydrophobic and electronic descriptors (chiV1, XAHydrophobicArea). Carbamate or hydrazone side chains (e.g., ) introduce polar groups that improve solubility and target specificity.

Substituent Effects :

  • Fluorination (e.g., ) significantly boosts antibacterial potency, with MIC values against E. coli (26.6 µM) surpassing cefotaxime (239.4 µM). The target compound lacks halogenation, which may limit its antibacterial efficacy.
  • Methoxy groups (e.g., GMC1 ) enhance anticancer activity by facilitating interactions with hydrophobic pockets in proteins like FKBP52.

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Antiprotozoal Activity : For 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, QSAR models (r² = 0.974) highlight the importance of:
    • chiV1 : Measures molecular branching; bulkier substituents enhance activity.
    • XAHydrophobicArea : Hydrophobic interactions drive binding to protozoal enzymes .
  • The target compound’s ethylsulfanyl bridge may optimize these descriptors, though imidazole-terminated variants show superior predictive activity .

Antimicrobial and Anticancer Potency

Table 3: Activity Comparison (Selected Compounds)

Compound MIC (µM, E. coli) IC₅₀ (Cancer Cells) Reference
Fluorinated hydrazone 26.6 Not reported
GMC1 Not reported <10 µM (CRPC)
2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Not reported 12.5 µM (Protozoa)
  • The target compound’s lack of fluorination or polar side chains may reduce its antimicrobial potency compared to .

Biological Activity

The compound 2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole is a benzimidazole derivative known for its diverse biological activities. This article focuses on its pharmacological properties, synthesis, and potential therapeutic applications, drawing from various research findings and case studies.

  • Molecular Formula : C16H14N4S
  • Molecular Weight : 326.445 g/mol
  • CAS Number : 21224-37-3
  • Structural Features : The compound contains a benzimidazole core with sulfanyl groups, which are significant for its biological activity.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the benzimidazole moiety exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study by Birajdar et al. synthesized several benzimidazole derivatives and tested them against common pathogens. The results showed that certain derivatives demonstrated potent antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin and norfloxacin .

CompoundTarget PathogenMIC (μg/ml)Comparison
Compound 5S. aureus2Equivalent to ciprofloxacin
Compound 6E. coli4Better than chloromycin

Antifungal Activity

Benzimidazole derivatives also exhibit antifungal properties. For instance, compounds have been reported to be effective against Candida albicans and other fungal strains, showcasing their potential in treating fungal infections .

Antiparasitic Activity

The antiparasitic potential of benzimidazole derivatives has been explored, particularly against Entamoeba histolytica. A comparative molecular field analysis (CoMFA) indicated that certain structural modifications could enhance the antiamoebic activity of these compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzimidazole derivatives. Research has shown that modifications at specific positions of the benzimidazole ring can significantly influence their pharmacological properties.

Key Findings

  • Position 5 Modifications : Increasing steric bulk at this position enhances antiamoebic activity.
  • Electron Density : Lower electron density at position 2 correlates with improved biological activity against certain pathogens .

Synthesis of 2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole

The synthesis typically involves multi-step reactions starting from readily available benzimidazole precursors. The general synthetic route includes:

  • Formation of Sulfanyl Group : Reacting a benzimidazole derivative with an appropriate thiol.
  • Alkylation : Introducing an ethyl sulfanyl group through alkylation reactions.
  • Purification : The final product is purified through crystallization or chromatography techniques.

Q & A

Q. Experimental design :

  • Strain selection : Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Klebsiella pneumoniae), and clinical isolates (e.g., Helicobacter pylori), with metronidazole-resistant controls .
  • MIC determination : Broth microdilution (CLSI guidelines) in 96-well plates, with concentrations from 0.06–64 µg/mL. Include positive (ciprofloxacin) and negative (DMSO) controls .
  • Data analysis : Calculate MIC90 (minimum concentration inhibiting 90% of strains) using probit regression. For variability, apply ANOVA with post-hoc Tukey tests to compare log-transformed MIC values across strains .

Contradictions : Discrepancies in MIC values between studies may arise from differences in inoculum size (±0.5 McFarland) or growth media (Mueller-Hinton vs. agar). Normalize results using internal standards and report geometric means .

Advanced: How can crystallographic data contradictions (e.g., twinned crystals or disordered moieties) be resolved during refinement?

Q. Challenges :

  • Twinning : Common in benzimidazole derivatives due to flexible sulfanyl groups. Use SHELXL’s TWIN/BASF commands to model twinning fractions (e.g., 0.25–0.75) .
  • Disorder : For example, rotational disorder in ethylsulfanyl chains. Split positions (PART -1, 0.5 occupancy) and refine with SIMU/SADI restraints to maintain bond geometry .
  • High-resolution data : For d-spacings < 0.8 Å, anisotropic refinement and Hirshfeld surface analysis validate electron density maps .

Validation : Rint < 0.05 and CC/CCweak > 0.9 in XPREP ensure data quality. Compare to analogous structures (e.g., CCDC entries) to confirm bond-length deviations (±0.02 Å) .

Advanced: What strategies mitigate resistance development in antimicrobial studies, and how are pharmacokinetic parameters optimized?

Q. Resistance mitigation :

  • Combination therapy : Test synergy with metronidazole or clarithromycin using fractional inhibitory concentration (FIC) indices. FIC ≤ 0.5 indicates synergy .
  • Resistance rate assays : Serial passage in sub-MIC concentrations for 20 generations. Resistance frequencies < 10<sup>−9</sup> are clinically acceptable .

Q. Pharmacokinetics :

  • Solubility : Use LogP < 3 (via shake-flask method) to enhance bioavailability.
  • Metabolic stability : Microsomal assays (human liver microsomes) with LC-MS quantification. T1/2 > 1 h suggests suitability for oral dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.